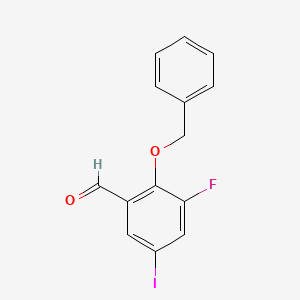
2-(Benzyloxy)-3-fluoro-5-iodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-3-fluoro-5-iodobenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, a fluorine atom, and an iodine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-fluoro-5-iodobenzaldehyde typically involves multiple steps. One common method includes the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Iodination: The iodine atom can be introduced using an iodinating agent such as iodine monochloride or N-iodosuccinimide.
Formylation: The formyl group can be introduced using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and iodine atoms can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: 2-(Benzyloxy)-3-fluoro-5-iodobenzoic acid.
Reduction: 2-(Benzyloxy)-3-fluoro-5-iodobenzyl alcohol.
Substitution: 2-(Benzyloxy)-3-fluoro-5-azidobenzaldehyde.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-3-fluoro-5-iodobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-3-fluoro-5-iodobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine and iodine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 2-(Benzyloxy)-3-fluorobenzaldehyde
- 2-(Benzyloxy)-5-iodobenzaldehyde
- 3-Fluoro-5-iodobenzaldehyde
Comparison: 2-(Benzyloxy)-3-fluoro-5-iodobenzaldehyde is unique due to the simultaneous presence of benzyloxy, fluorine, and iodine substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds that lack one or more of these substituents.
Propiedades
Fórmula molecular |
C14H10FIO2 |
|---|---|
Peso molecular |
356.13 g/mol |
Nombre IUPAC |
3-fluoro-5-iodo-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10FIO2/c15-13-7-12(16)6-11(8-17)14(13)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
GDFYTSBNKWBFFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



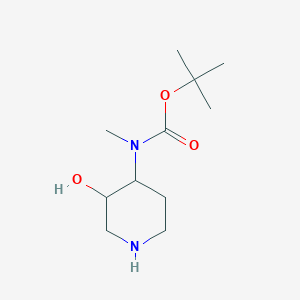
![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)
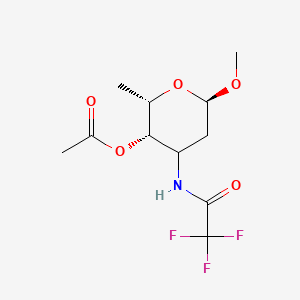

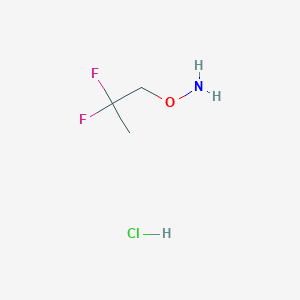

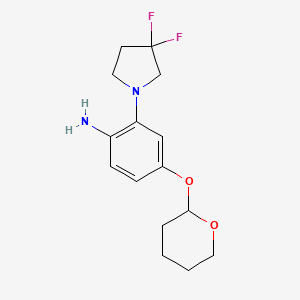
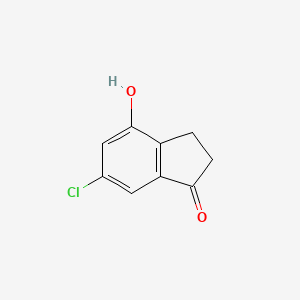



![(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester](/img/structure/B14768894.png)

